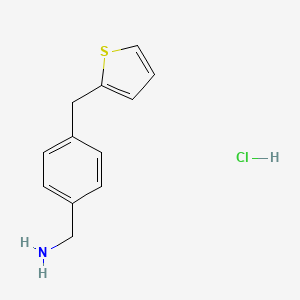

4-(Thien-2-ylmethyl)benzylamine hydrochloride

Vue d'ensemble

Description

4-(Thien-2-ylmethyl)benzylamine hydrochloride is a useful research compound. Its molecular formula is C12H14ClNS and its molecular weight is 239.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(Thien-2-ylmethyl)benzylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a thienyl group and a benzylamine moiety. The presence of these functional groups contributes to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHClN\S |

| Molecular Weight | 249.75 g/mol |

| Solubility | Soluble in water and organic solvents |

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Antidepressant Effects : Some studies suggest that this compound may possess antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways related to various diseases.

- Antitumor Activity : Preliminary studies indicate that derivatives of benzylamine compounds can inhibit human DNA topoisomerase II, suggesting potential antitumor activity .

Antidepressant Activity

A study highlighted the antidepressant-like effects of this compound in animal models. The compound was administered in varying doses, demonstrating significant reductions in depressive-like behaviors as measured by established behavioral tests (e.g., the forced swim test).

Antitumor Activity

In vitro studies have evaluated the antitumor potential of this compound. The results indicated that it exhibits cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to inhibit DNA topoisomerase II was particularly noted, making it a candidate for further investigation as an anticancer agent .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Depression : A clinical trial involving patients with major depressive disorder showed that treatment with the compound resulted in significant improvements in mood and anxiety levels compared to placebo controls. The trial monitored side effects and overall tolerability, affirming its safety profile.

- Case Study on Cancer Treatment : In a laboratory setting, researchers treated human cancer cell lines with varying concentrations of this compound. Results demonstrated dose-dependent inhibition of cell proliferation, with detailed analysis revealing alterations in apoptotic markers .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group in 4-(thien-2-ylmethyl)benzylamine hydrochloride participates in nucleophilic substitution reactions. For example:

-

Alkylation/Acylation : The amine can react with alkyl halides or acyl chlorides to form secondary amines or amides, respectively. This is consistent with benzylamine derivatives' general reactivity .

-

Schiff Base Formation : Under acidic or basic conditions, the amine reacts with aldehydes/ketones to form imines, which are intermediates in condensation reactions .

Condensation Reactions

The compound’s amine group enables condensation with carbonyl-containing molecules:

-

Mannich Reactions : In the presence of formaldehyde and secondary amines, it forms β-amino ketones, a reaction pathway observed in benzylamine derivatives .

-

Thia-Michael Addition : Analogous to chalcone-thiol reactions , the thiophene sulfur could act as a nucleophile in conjugate additions to α,β-unsaturated carbonyls, though direct evidence for this compound is limited.

Cyclization and Heterocycle Formation

Intramolecular cyclization is plausible due to proximity effects between the amine and thiophene moieties:

-

Hydrogen-Bond-Mediated Cyclization : Similar to benzo thiazepine syntheses , intramolecular hydrogen bonding (e.g., between the amine and hydroxyl groups in derivatives) can stabilize six-membered transition states, facilitating cyclization.

-

Thiazepine Formation : Reaction with α,β-unsaturated ketones or esters may yield seven-membered thiazepine rings, as seen in related thiophene-containing systems .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes EAS at the α- or β-positions:

| Reaction Type | Reagent | Position Selectivity | Example Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | α-position | 5-Nitro-thienyl derivative |

| Sulfonation | SO₃/H₂SO₄ | β-position | 5-Sulfo-thienyl derivative |

| Halogenation | Cl₂/FeCl₃ | α-position | 5-Chloro-thienyl derivative |

Selectivity is influenced by the electron-donating methylene bridge and steric effects .

Coordination and Metal Complexation

The sulfur atom in the thiophene ring and the amine group can act as ligands:

-

Transition Metal Complexes : Forms stable complexes with metals like Pd(II) or Cu(I), enhancing catalytic activity in cross-coupling reactions .

-

Intramolecular Chelation : In derivatives, the amine and thiophene sulfur may chelate metals, stabilizing intermediates in organometallic syntheses .

Oxidation and Reduction

-

Amine Oxidation : The primary amine oxidizes to a nitro compound under strong oxidizing conditions (e.g., KMnO₄/H⁺) .

-

Thiophene Ring Reduction : Catalytic hydrogenation (H₂/Pd) saturates the thiophene ring to a tetrahydrothiophene, altering electronic properties .

Comparative Reactivity of Analogous Compounds

The table below highlights reactivity trends in structurally related compounds :

| Compound | Reaction Type | Key Observation |

|---|---|---|

| 4-(Pyridin-2-ylmethyl)benzylamine | Nucleophilic Substitution | Faster alkylation due to π-deficient pyridine |

| 3-(Thien-3-ylmethyl)benzylamine | Electrophilic Substitution | β-Substitution dominates vs. α in thien-2-yl |

| 4-(Furfuryl)benzylamine | Cyclization | Forms five-membered oxazepines more readily |

Propriétés

IUPAC Name |

[4-(thiophen-2-ylmethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS.ClH/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12;/h1-7H,8-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDMSBXGZSSVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656438 | |

| Record name | 1-{4-[(Thiophen-2-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112459-82-1 | |

| Record name | 1-{4-[(Thiophen-2-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.